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molecular formula C13H15NO B1329721 9-Julolidinecarboxaldehyde CAS No. 33985-71-6

9-Julolidinecarboxaldehyde

Cat. No. B1329721
M. Wt: 201.26 g/mol
InChI Key: XIIVBURSIWWDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05096790

Procedure details

9-JA is synthesized by the formulation julolidine with phosphorus oxychloride in N,N-dimethyl formamide by a procedure similar to that described for the formulation of N,N-dimethylaniline (Organic Synthesis, Coll. Vol. 4, Wiley, New York, 1963, pp 331-333). N,N-Dimethyl formamide (45 mL) is added to a round bottom flask fitted with a magnetic stirrer, pressure equalizing dropping funnel, and a Claisen head whose sidearm was fitted with a drying tube. The flask is flushed with dry nitrogen and then cooled in a dry ice/isopropyl alcohol bath. Phosphorus oxychloride (16 mL, about 26.3 g) is added. After 10 min, 19 g of julolidine is added dropwise with stirring. The reaction mixture is stirred for 15 min after addition of the julolidine is complete, heated on a steam bath for 2 hr, and poured into a slurry of about 400 mL of crushed ice and water. The resulting solution is carefully neutralized by the addition of 150 g of sodium acetate in 250 mL of water. The precipitated aldehyde is collected by filtration, and the filtrate is kept at 0° C. overnight. The additional precipitate thus formed is collected and combined with the first crop. The combined precipitates are treated with activated charcoal (Darco® G-60) and recrystallized from ethanol/water to give 21.2 g (96%) of 9-JA as light yellow needles, mp 81° C.-82° C. [lit. 83° C., J. Org. Chem., 17, 1281 (1952)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:13][N:12]2[C:4]3[C:5]([CH2:9][CH2:10][CH2:11]2)=[CH:6][CH:7]=[CH:8][C:3]=3[CH2:2]1.P(Cl)(Cl)(Cl)=O.CN(C)C1C=CC=CC=1.CN(C)[CH:30]=[O:31]>>[CH2:10]1[CH2:11][N:12]2[CH2:13][CH2:1][CH2:2][C:3]3=[C:4]2[C:5](=[CH:6][C:7]([CH:30]=[O:31])=[CH:8]3)[CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2=C3C(=CC=C2)CCCN3C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
a Claisen head whose sidearm was fitted with a drying tube
CUSTOM
Type
CUSTOM
Details
The flask is flushed with dry nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry ice/isopropyl alcohol bath
ADDITION
Type
ADDITION
Details
Phosphorus oxychloride (16 mL, about 26.3 g) is added
ADDITION
Type
ADDITION
Details
19 g of julolidine is added dropwise
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
after addition of the julolidine
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 2 hr
Duration
2 h
ADDITION
Type
ADDITION
Details
poured into a slurry of about 400 mL of crushed ice and water
ADDITION
Type
ADDITION
Details
The resulting solution is carefully neutralized by the addition of 150 g of sodium acetate in 250 mL of water
FILTRATION
Type
FILTRATION
Details
The precipitated aldehyde is collected by filtration
WAIT
Type
WAIT
Details
the filtrate is kept at 0° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The additional precipitate thus formed
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
The combined precipitates
ADDITION
Type
ADDITION
Details
are treated with activated charcoal (Darco® G-60)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol/water
CUSTOM
Type
CUSTOM
Details
to give 21.2 g (96%) of 9-JA as light yellow needles, mp 81° C.-82° C. [lit. 83° C., J. Org. Chem., 17, 1281 (1952)]

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1CC2=CC(=CC3=C2N(C1)CCC3)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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